molecular formula C8H19O3PS B162764 O,O-Dibutyl hydrogen thiophosphate CAS No. 10163-62-9

O,O-Dibutyl hydrogen thiophosphate

Cat. No. B162764
CAS RN: 10163-62-9
M. Wt: 226.28 g/mol
InChI Key: CCLBBCBPHBBKKD-UHFFFAOYSA-N
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Description

O,O-Dibutyl hydrogen thiophosphate (DBP) is a chemical compound that belongs to the family of organophosphates. DBP is a colorless liquid with a pungent odor and is widely used as a pesticide, insecticide, and herbicide.

Mechanism Of Action

O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to death.

Biochemical And Physiological Effects

O,O-Dibutyl hydrogen thiophosphate has been found to have a wide range of biochemical and physiological effects. It has been found to cause oxidative stress, disrupt the endocrine system, and affect the immune system. O,O-Dibutyl hydrogen thiophosphate has also been found to have genotoxic and carcinogenic effects.

Advantages And Limitations For Lab Experiments

O,O-Dibutyl hydrogen thiophosphate is widely used in laboratory experiments due to its effectiveness as a pesticide and insecticide. However, its toxicity and potential health effects limit its use in certain experiments. O,O-Dibutyl hydrogen thiophosphate is also highly reactive and can be difficult to handle, which can pose a challenge in some experiments.

Future Directions

There are several future directions for research on O,O-Dibutyl hydrogen thiophosphate. One area of research is the development of safer and more effective pesticides and insecticides that do not have the harmful effects of O,O-Dibutyl hydrogen thiophosphate. Another area of research is the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health. Finally, there is a need for more research on the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Conclusion
In conclusion, O,O-Dibutyl hydrogen thiophosphate is a widely used chemical compound that has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately leads to death. O,O-Dibutyl hydrogen thiophosphate has a wide range of biochemical and physiological effects, and its toxicity and potential health effects limit its use in certain experiments. Future research on O,O-Dibutyl hydrogen thiophosphate should focus on the development of safer and more effective pesticides and insecticides, the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health, and the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.

Synthesis Methods

O,O-Dibutyl hydrogen thiophosphate can be synthesized by the reaction of butanol with phosphorus pentasulfide. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified by distillation to obtain pure O,O-Dibutyl hydrogen thiophosphate.

Scientific Research Applications

O,O-Dibutyl hydrogen thiophosphate has been extensively studied for its potential use as a pesticide and insecticide. It has been found to be effective against a wide range of pests and insects, including mosquitoes, flies, and cockroaches. O,O-Dibutyl hydrogen thiophosphate has also been studied for its potential use as a herbicide, as it has been found to be effective against a wide range of weeds.

properties

CAS RN

10163-62-9

Product Name

O,O-Dibutyl hydrogen thiophosphate

Molecular Formula

C8H19O3PS

Molecular Weight

226.28 g/mol

IUPAC Name

dibutoxy-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13)

InChI Key

CCLBBCBPHBBKKD-UHFFFAOYSA-N

Isomeric SMILES

CCCCOP(=O)(OCCCC)S

SMILES

CCCCOP(=S)(O)OCCCC

Canonical SMILES

CCCCOP(=S)(O)OCCCC

Other CAS RN

10163-62-9

Origin of Product

United States

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